molecular formula C21H18FN3O3S2 B2968466 Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478079-36-6

Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No.: B2968466
CAS No.: 478079-36-6
M. Wt: 443.51
InChI Key: LVHUQAOUNGJYFT-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a synthetic pyrimidine derivative with the molecular formula C21H18FN3O3S2 . This complex molecule is built on a pyrimidine carboxylate core, a scaffold known for its significant versatility in medicinal chemistry and materials science, and is functionalized with a (4-fluorobenzoyl)amino phenylsulfanyl group at the 4-position and a methylsulfanyl group at the 2-position . The specific combination of these substituents, including the fluorinated benzamide moiety, suggests potential for diverse chemical interactions and biological activity, making it a compound of interest for advanced research and development. Pyrimidine-based structures similar to this compound are frequently investigated as key intermediates in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors, antiviral agents, and other small-molecule therapeutics . The presence of the sulfur ether and carboxamide linkages also makes it a potential candidate for exploration in materials science, such as in the development of ligands for metal-organic frameworks or organic electronic devices. Researchers can utilize this chemical as a sophisticated building block for further functionalization via reactions at the ester group or the sulfur atoms, or as a core structure in structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a laboratory setting. Please refer to the available safety data sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

ethyl 4-[2-[(4-fluorobenzoyl)amino]phenyl]sulfanyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-3-28-20(27)15-12-23-21(29-2)25-19(15)30-17-7-5-4-6-16(17)24-18(26)13-8-10-14(22)11-9-13/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHUQAOUNGJYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({2-[(4-fluorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, with the CAS number 478079-36-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C21H18FN3O3S2
  • Molecular Weight : 443.51 g/mol
  • Structure : The compound features a pyrimidine ring substituted with various functional groups, including a fluorobenzoyl amino group and methylthio groups, which may influence its biological activity.

This compound is believed to interact with several biological targets, primarily within the context of cancer research and cellular signaling pathways:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth.
  • G Protein-Coupled Receptors (GPCRs) : The compound might also interact with GPCRs, which play a significant role in various physiological processes and are common drug targets. These interactions can modulate signaling pathways that affect cell survival and proliferation .
  • Transcription Factors : Research indicates potential modulation of transcription factors such as Oct3/4, which is essential for maintaining pluripotency in stem cells. Compounds that influence Oct3/4 expression can have implications in regenerative medicine and cancer treatment .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound exhibits cytotoxic effects. For instance, it has been tested against breast and lung cancer cell lines, demonstrating significant inhibition of cell viability at certain concentrations.
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Mechanistic Insights

The mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect is crucial for eliminating malignant cells without affecting normal tissues.

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been employed to assess the therapeutic efficacy of this compound. In these models, administration of the compound resulted in reduced tumor size and improved survival rates compared to controls.
  • Combination Therapies : Recent investigations have explored the use of this compound in combination with other chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside established drugs like doxorubicin, indicating potential for combination therapy strategies.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine substituents enhance lipophilicity (higher XLogP3), but fluorine’s smaller size minimizes steric effects, favoring target engagement in enzyme-binding pockets .
  • Sulfur vs.
  • Biological Activity : Methylsulfanyl at position 2 is critical for kinase inhibition in some pyrimidine derivatives, while fluorobenzoyl groups improve metabolic stability in vivo .

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